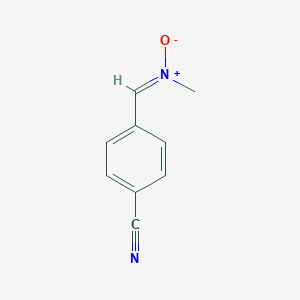

1-(4-cyanophenyl)-N-methylmethanimine oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-cyanophenyl)-N-methylmethanimine oxide, commonly known as Mecamylamine, is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It was initially developed as a medication for hypertension, but its use has been expanded to include research in the fields of neuroscience, pharmacology, and toxicology.

Mécanisme D'action

Mecamylamine acts as a non-competitive antagonist of 1-(4-cyanophenyl)-N-methylmethanimine oxide, which are ligand-gated ion channels that mediate the effects of acetylcholine and other neurotransmitters. By binding to the receptor and blocking its ion channel, Mecamylamine reduces the flow of ions across the cell membrane and inhibits the release of neurotransmitters. This results in a decrease in the activity of the nervous system and a variety of physiological and behavioral effects.

Effets Biochimiques Et Physiologiques

Mecamylamine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor density, and gene expression. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation, and to decrease the expression of genes involved in synaptic plasticity and neurotrophic signaling. Mecamylamine has also been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.

Avantages Et Limitations Des Expériences En Laboratoire

Mecamylamine has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for 1-(4-cyanophenyl)-N-methylmethanimine oxide. It can be used in a variety of animal models and behavioral assays to investigate the role of 1-(4-cyanophenyl)-N-methylmethanimine oxide in various physiological and pathological processes. However, Mecamylamine also has several limitations, including its potential toxicity, narrow therapeutic window, and limited bioavailability. These factors must be taken into account when designing experiments and interpreting results.

Orientations Futures

There are several future directions for research on Mecamylamine, including the development of new drugs for smoking cessation, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. There is also a need for further studies on the pharmacokinetics and pharmacodynamics of Mecamylamine, as well as its potential interactions with other drugs and environmental factors. Overall, Mecamylamine remains a valuable tool for scientific research and has the potential to lead to new insights into the functioning of the nervous system and the development of novel therapeutic interventions.

Applications De Recherche Scientifique

Mecamylamine has been widely used in scientific research to investigate the role of 1-(4-cyanophenyl)-N-methylmethanimine oxide in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and to affect the behavior of animals in various models of addiction, anxiety, and depression. Mecamylamine has also been used to study the effects of nicotine on the brain and to develop new drugs for smoking cessation.

Propriétés

Numéro CAS |

16089-70-6 |

|---|---|

Nom du produit |

1-(4-cyanophenyl)-N-methylmethanimine oxide |

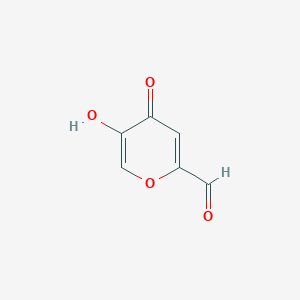

Formule moléculaire |

C9H8N2O |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

1-(4-cyanophenyl)-N-methylmethanimine oxide |

InChI |

InChI=1S/C9H8N2O/c1-11(12)7-9-4-2-8(6-10)3-5-9/h2-5,7H,1H3/b11-7+ |

Clé InChI |

FFCBANXLHSMECF-YRNVUSSQSA-N |

SMILES isomérique |

C/[N+](=C\C1=CC=C(C=C1)C#N)/[O-] |

SMILES |

C[N+](=CC1=CC=C(C=C1)C#N)[O-] |

SMILES canonique |

C[N+](=CC1=CC=C(C=C1)C#N)[O-] |

Synonymes |

Benzonitrile,4-[(methylimino)methyl]-N(4)-oxide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)